Leuprelin Acetate
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Overview
Description
It is widely used in the treatment of hormone-dependent conditions such as prostate cancer, breast cancer, endometriosis, uterine fibroids, and central precocious puberty . Leuprelin Acetate works by decreasing the levels of gonadotropins, which in turn reduces the levels of sex hormones like testosterone and estradiol .
Preparation Methods
Leuprelin Acetate is synthesized using liquid-phase peptide synthesis. The process involves the condensation of protected amino acids and L-proline ethylamide hydrochloride using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures . The resulting dipeptides are further deblocked and condensed to form the final peptide chain. Industrial production methods often involve the use of biocompatible and biodegradable polyesters like poly(lactide-co-glycolide) (PLGA) for controlled release formulations .
Chemical Reactions Analysis
Leuprelin Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its peptide bonds.
Substitution: Substitution reactions can occur at specific amino acid residues. Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole. Major products formed from these reactions are often intermediates used in further synthesis steps.
Scientific Research Applications
Leuprelin Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and drug delivery research.
Biology: Studied for its effects on hormone regulation and reproductive biology.
Medicine: Extensively used in the treatment of hormone-dependent cancers and reproductive disorders.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug release.
Mechanism of Action
Leuprelin Acetate acts as a potent agonist of the GnRH receptor. By binding to this receptor, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). prolonged activation leads to downregulation of these hormones, resulting in decreased production of sex steroids like testosterone and estradiol . This mechanism is crucial for its therapeutic effects in hormone-dependent conditions.
Comparison with Similar Compounds
Leuprelin Acetate is often compared with other GnRH analogs such as goserelin, triptorelin, and buserelin. While all these compounds function as GnRH agonists, this compound is unique due to its specific amino acid sequence and its use in a wide range of formulations, including long-acting injectable depots . Similar compounds include:
- Goserelin
- Triptorelin
- Buserelin
This compound stands out for its extensive clinical applications and its role in innovative drug delivery systems .
Biological Activity
Leuprelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily used in clinical settings for the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and precocious puberty. Its biological activity is characterized by its ability to modulate hormone levels through its action on the pituitary gland, leading to decreased production of sex hormones.
This compound acts as a potent agonist at the GnRH receptor, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to downregulation of GnRH receptors, resulting in decreased secretion of these hormones and subsequent suppression of sex steroid production. This mechanism is crucial in conditions where hormone suppression is beneficial.
Prostate Cancer
This compound is widely employed in androgen deprivation therapy (ADT) for prostate cancer. Studies have shown significant reductions in serum testosterone and prostate-specific antigen (PSA) levels following treatment.
Study | Patient Group | Testosterone Reduction | PSA Reduction |
---|---|---|---|
160 patients | -305.50 ng/dl (M12) | -11.89 ng/ml (M12) | |
81 patients | ≤100 ng/dl (48 weeks) | Not specified | |
Various | Significant suppression | Effective in ADT |
In a comparative study, both Boennuokang® and Enantone® formulations demonstrated similar efficacy in reducing testosterone and PSA levels over a 12-month period, indicating their effectiveness in managing advanced prostate cancer .
Endometriosis
This compound is also utilized in treating endometriosis by inducing a hypoestrogenic state, which alleviates symptoms associated with the disease. The drug's ability to suppress estrogen production leads to reduced endometrial tissue growth.
Precocious Puberty
In pediatric cases, this compound is prescribed for central precocious puberty (CPP). A regimen involving monthly injections has shown effectiveness in normalizing growth patterns and delaying further sexual maturation.
Case Studies
- Prostate Cancer Management : A 63-year-old male patient treated with this compound experienced significant decreases in both PSA and testosterone levels after initiating therapy. Following treatment, his PSA dropped from 112 ng/ml to below detectable levels over several months .
- Endometriosis Treatment : A clinical trial involving women with endometriosis reported that patients receiving this compound showed marked improvement in pain scores and quality of life assessments after 6 months of treatment .
- Treatment of Pedophilia : A case study highlighted the use of this compound in managing sexual offenders with pedophilia, demonstrating its potential role as an adjunctive therapy to psychological interventions .
Adverse Effects
While this compound is effective, it is not without side effects. Common adverse reactions include:
- Hot flashes
- Impotence
- Fatigue
- Injection site reactions (e.g., pain, swelling)
Rare but severe reactions include skin ulcerations and granulomas at injection sites .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53714-56-0 |
Source
|
Record name | leuprolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.